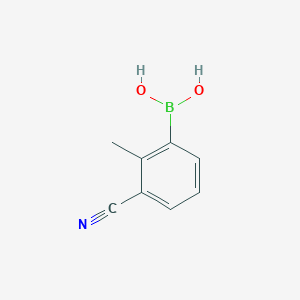
6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one
Übersicht
Beschreibung
“6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one” is a chemical compound . It is related to 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one, which is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies .
Molecular Structure Analysis
The molecular structure of “6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one” is represented by the InChI code1S/C11H13NO2/c1-12-6-5-11(13)9-7-8(14-2)3-4-10(9)12/h3-4,7H,5-6H2,1-2H3 . This indicates that the compound has a molecular weight of 191.23 . Physical And Chemical Properties Analysis
The physical form of “6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one” is a yellow liquid . The compound has a molecular weight of 191.23 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
This compound is a valuable intermediate in pharmaceutical synthesis. Its structure is conducive to modifications that can lead to a variety of therapeutic agents. For instance, it can be used to synthesize analogs with potential antimalarial activity, as its quinoline core is structurally similar to that of chloroquine .
Biological Activity Studies
The quinolinone moiety is known for its biological activity. Research into 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one could lead to the discovery of new bioactive compounds that may act as antibacterial, antifungal, or anticancer agents .
Material Science
In material science, this compound could be used in the development of organic semiconductors due to its conjugated system, which is essential for electron transport. Its methoxy group may also contribute to the solubility and processability of the material .
Chemical Research
As a heterocyclic compound, it serves as a model for studying chemical reactions specific to the quinolinone ring system. This includes electrophilic substitution reactions that are fundamental in organic chemistry .
Agrochemical Development
The structural features of 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one make it a candidate for the synthesis of agrochemicals. Its potential to act as a growth regulator or pesticide could be explored, leveraging its chemical stability and biological activity .
Analytical Chemistry
This compound can be used as a standard or reference material in chromatographic analysis to help identify and quantify similar compounds in complex mixtures, which is crucial in quality control processes .
Environmental Science
In environmental science, it could be investigated for its degradation products and their environmental impact. Understanding its breakdown could inform the design of more eco-friendly compounds .
Nanotechnology
Due to its molecular structure, 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one could be used in the synthesis of nanomaterials. Its potential to interact with metal ions could lead to the formation of novel nanocomposites with unique properties .
Wirkmechanismus
Target of Action
Related compounds such as 4-hydroxy-2-quinolones have been reported to have interesting pharmaceutical and biological activities .
Mode of Action
It’s worth noting that quinoline derivatives often display different tautomeric forms, which can influence their interaction with biological targets .
Biochemical Pathways
Quinoline derivatives are known to play roles in natural and synthetic chemistry and have biologically and pharmacological activities .
Result of Action
Related compounds such as 4-hydroxy-2-quinolones have been reported to have unique biological activities .
Eigenschaften
IUPAC Name |
6-methoxy-1-methyl-2,3-dihydroquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-6-5-11(13)9-7-8(14-2)3-4-10(9)12/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMQFOOLHMRQTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)C2=C1C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![2-[Cyclopropyl(methoxy)methylene]malononitrile](/img/structure/B1371292.png)